6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one
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Overview
Description
6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes hydroxyamino and hydroxy groups attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the cyclohexadienone ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the hydroxyamino group: This step often involves the nitration of the aromatic ring followed by reduction to form the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The hydroxyamino group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The hydroxyamino and hydroxy groups can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one include other hydroxyamino-substituted cyclohexadienones. These compounds share similar structural features but may differ in the position or nature of the substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
83635-19-2 |
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Molecular Formula |
C29H43NO3 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
2-[N-hydroxy-C-(2-hydroxy-4-octan-2-ylphenyl)carbonimidoyl]-5-octan-2-ylphenol |
InChI |
InChI=1S/C29H43NO3/c1-5-7-9-11-13-21(3)23-15-17-25(27(31)19-23)29(30-33)26-18-16-24(20-28(26)32)22(4)14-12-10-8-6-2/h15-22,31-33H,5-14H2,1-4H3 |
InChI Key |
LTHJEIZEUCBWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=CC(=C(C=C1)C(=NO)C2=C(C=C(C=C2)C(C)CCCCCC)O)O |
Origin of Product |
United States |
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